Hidrocloruro de Guanfacina

Descripción general

Descripción

Guanfacine hydrochloride is an orally active antihypertensive agent primarily used to treat attention deficit hyperactivity disorder (ADHD) and high blood pressure. It is a selective alpha-2A adrenergic receptor agonist, which helps reduce sympathetic nervous system activity . Guanfacine hydrochloride is available under brand names such as Tenex and Intuniv .

Aplicaciones Científicas De Investigación

Guanfacine hydrochloride has a wide range of scientific research applications:

Mecanismo De Acción

Target of Action

Guanfacine hydrochloride primarily targets the alpha-2A adrenergic receptors in the brain . These receptors play a crucial role in regulating neurotransmission and maintaining homeostasis in the central nervous system .

Mode of Action

Guanfacine hydrochloride acts as an agonist at the alpha-2A adrenergic receptors . By stimulating these receptors, guanfacine hydrochloride reduces sympathetic nerve impulses from the vasomotor center to the heart and blood vessels . This interaction results in a decrease in peripheral vascular resistance and a reduction in heart rate .

Biochemical Pathways

The biochemical pathways affected by guanfacine hydrochloride involve the sympathetic nervous system and the vasomotor center located in the medulla oblongata of the brain . The stimulation of alpha-2A adrenergic receptors by guanfacine hydrochloride reduces sympathetic outflow, leading to a decrease in vasomotor tone and heart rate .

Pharmacokinetics

The pharmacokinetics of guanfacine hydrochloride involve its absorption, distribution, metabolism, and excretion (ADME). Guanfacine hydrochloride is orally active, and its bioavailability ranges from 80% to 100% . It is metabolized primarily by the cytochrome P450 3A4 enzyme . Most of the dose is metabolized and excreted in the urine, with approximately 30% excreted as unchanged drug .

Result of Action

The molecular and cellular effects of guanfacine hydrochloride’s action include a reduction in sympathetic nerve impulses, leading to decreased sympathetic outflow . This results in a decrease in peripheral vascular resistance and heart rate . At the cellular level, guanfacine hydrochloride enhances the density of neuronal dendrites, modulates the expression of synaptic and cytoskeletal proteins in prefrontal cortical neurons, and may improve hypobaric hypoxia-induced prefrontal cortical dysfunctions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of guanfacine hydrochloride. For instance, prenatal, perinatal, and postnatal difficulties, psychological adversities, exposure to chemical contaminants, or iron deficiency can increase the probability of developing attention deficit hyperactivity disorder (ADHD), a condition for which guanfacine hydrochloride is often prescribed . Furthermore, the age of the patient can influence the exposure to guanfacine, with higher exposure observed in children (6 to 12 years of age) compared with adolescents (13 to 17 years of age) .

Análisis Bioquímico

Biochemical Properties

Guanfacine hydrochloride interacts with the alpha-2A adrenergic receptor . By stimulating these receptors, it reduces the effects of the sympathetic nervous system on the heart and circulatory system . The main metabolic pathway of guanfacine is monooxidation on the dichlorobenzyl moiety, followed by glucuronidation or sulfation .

Cellular Effects

Guanfacine hydrochloride influences cell function by reducing the effects of the sympathetic nervous system. It decreases sympathetic nerve activity, which can influence various cellular processes, including cell signaling pathways and cellular metabolism .

Molecular Mechanism

Guanfacine hydrochloride exerts its effects at the molecular level by activating α2A-adrenergic receptors in the brain, thereby decreasing sympathetic nervous system activity . It is unclear how this translates to the treatment of ADHD .

Temporal Effects in Laboratory Settings

The effects of guanfacine hydrochloride change over time in laboratory settings. It has a long duration of action as it is given once daily . There are no major safety concerns during long-term administration .

Dosage Effects in Animal Models

In animal models, the effects of guanfacine hydrochloride vary with different dosages . It has been shown to improve sustained attention and reduce overactivity and impulsiveness in an animal model of ADHD .

Metabolic Pathways

Guanfacine hydrochloride is involved in metabolic pathways that include monooxidation on the dichlorobenzyl moiety, followed by glucuronidation or sulfation . It is metabolized by CYP3A4 .

Transport and Distribution

Guanfacine hydrochloride is transported and distributed within cells and tissues. It is approximately 70% protein-bound in serum . It is eliminated in the urine in patients with normal renal function .

Métodos De Preparación

The synthesis of guanfacine hydrochloride involves several steps. One common method starts with 2,6-dichlorobenzene acetic acid and methanol, which undergo esterification in the presence of concentrated sulfuric acid to form 2,6-dichlorobenzene methyl acetate . This intermediate is then reacted with guanidine hydrochloride in an ethanol solution to produce guanfacine. Finally, guanfacine is dissolved in absolute ethyl alcohol and reacted with hydrogen chloride to obtain guanfacine hydrochloride .

Análisis De Reacciones Químicas

Guanfacine hydrochloride undergoes various chemical reactions, including:

Oxidation and Reduction: Guanfacine hydrochloride can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.

Substitution: The compound can undergo substitution reactions, particularly involving its aromatic ring.

Hydrolysis: Guanfacine hydrochloride can be hydrolyzed to its parent compound, guanfacine, under acidic or basic conditions.

Comparación Con Compuestos Similares

Guanfacine hydrochloride is often compared with other ADHD medications, such as:

Adderall (amphetamine/dextroamphetamine): A stimulant that increases attention and reduces impulsivity.

Vyvanse (lisdexamfetamine): Another stimulant used for ADHD treatment.

Clonidine: Another alpha-2 adrenergic agonist used for similar indications but with a different side effect profile.

Guanfacine hydrochloride is unique in its selective action on alpha-2A adrenergic receptors, which contributes to its efficacy in treating ADHD without the abuse potential associated with stimulant medications .

Propiedades

IUPAC Name |

N-(diaminomethylidene)-2-(2,6-dichlorophenyl)acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2N3O.ClH/c10-6-2-1-3-7(11)5(6)4-8(15)14-9(12)13;/h1-3H,4H2,(H4,12,13,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGFYECXYGUIODH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CC(=O)N=C(N)N)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29110-47-2 (Parent) | |

| Record name | Guanfacine hydrochloride [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029110483 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2045157 | |

| Record name | Guanfacine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29110-48-3, 29110-47-2 | |

| Record name | Guanfacine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29110-48-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Guanfacine hydrochloride [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029110483 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | guanfacine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759121 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Guanfacine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(aminoiminomethyl)-2,6-dichlorophenylacetamide monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.934 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GUANFACINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PML56A160O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

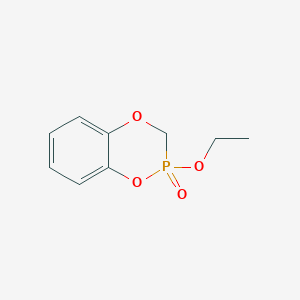

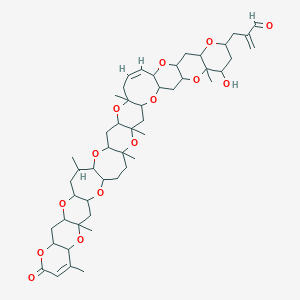

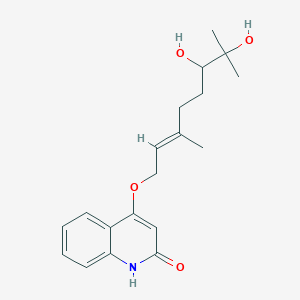

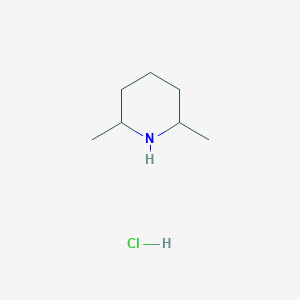

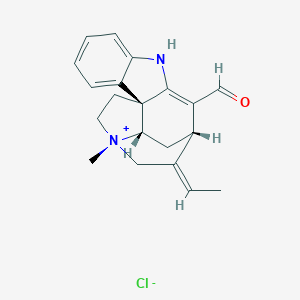

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

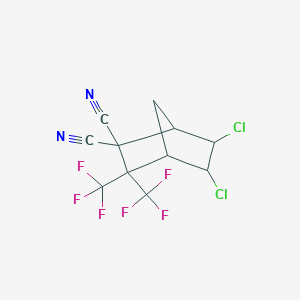

![3,3-Bis(trifluoromethyl)bicyclo[2.2.1]hept-5-ene-2,2-dicarbonitrile](/img/structure/B83.png)

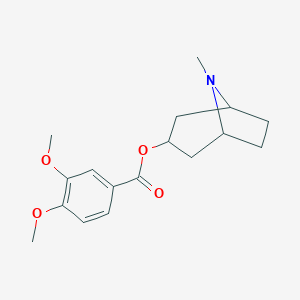

![[(6S,9S,12R,13S,14S,19S,22S,23S,25R)-10,12,13,14,23-pentahydroxy-6,10,19-trimethyl-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl] 3,4-dimethoxybenzoate](/img/structure/B94.png)